molecular formula C4HBrClFO2S2 B15322927 4-Bromo-5-chloro-2-thiophenesulfonyl fluoride CAS No. 108158-01-6

4-Bromo-5-chloro-2-thiophenesulfonyl fluoride

Katalognummer: B15322927
CAS-Nummer: 108158-01-6
Molekulargewicht: 279.5 g/mol
InChI-Schlüssel: FVRZNFAQISKHSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-5-chloro-2-thiophenesulfonyl fluoride is a chemical compound with the molecular formula C4HBrClO2S2 It is a derivative of thiophene, a sulfur-containing heterocyclic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-thiophenesulfonyl fluoride typically involves the sulfonylation of 4-bromo-5-chlorothiophene. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonyl fluoride group. Common reagents used in this synthesis include sulfuryl fluoride (SO2F2) and a suitable base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-5-chloro-2-thiophenesulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield sulfonamides or sulfonate esters, while oxidation reactions can produce sulfoxides or sulfones.

Wissenschaftliche Forschungsanwendungen

4-Bromo-5-chloro-2-thiophenesulfonyl fluoride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and methodologies.

    Biology: The compound is used in the study of enzyme inhibition and protein modification. Its ability to form covalent bonds with biological molecules makes it a useful tool in biochemical research.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic properties that can be harnessed for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of 4-Bromo-5-chloro-2-thiophenesulfonyl fluoride involves its ability to form covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive and can interact with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The specific molecular targets and pathways involved depend on the context of its use in research or industrial applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-5-chlorothiophene-2-sulfonyl chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group. It has different reactivity and applications.

    5-Bromo-2-thiophenesulfonyl fluoride: This compound has a similar sulfonyl fluoride group but differs in the position of the bromine atom. It may have different chemical properties and applications.

    4-Bromo-2-fluorobenzenesulfonyl fluoride: This compound contains a benzene ring instead of a thiophene ring. It has different electronic properties and reactivity.

Uniqueness

4-Bromo-5-chloro-2-thiophenesulfonyl fluoride is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, along with the sulfonyl fluoride group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

108158-01-6

Molekularformel

C4HBrClFO2S2

Molekulargewicht

279.5 g/mol

IUPAC-Name

4-bromo-5-chlorothiophene-2-sulfonyl fluoride

InChI

InChI=1S/C4HBrClFO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H

InChI-Schlüssel

FVRZNFAQISKHSF-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC(=C1Br)Cl)S(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.